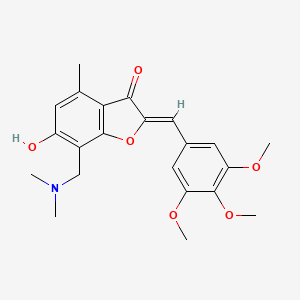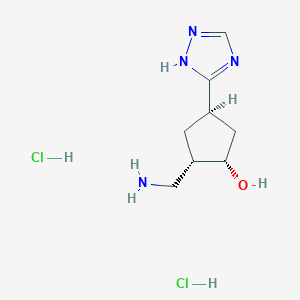
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological properties. In
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and diabetes. The compound has been shown to inhibit the activity of protein kinases and transcription factors, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and signaling pathways, which are involved in the regulation of cell growth, inflammation, and diabetes. Additionally, the compound has been shown to induce apoptosis in cancer cells and have anti-inflammatory and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and yield. Additionally, the compound has shown promising results in the treatment of various diseases, making it a potential candidate for further research. However, the compound has some limitations for lab experiments. The compound is relatively unstable and requires careful handling and storage. Additionally, the compound has not been extensively studied for its toxicity and side effects, making it important to conduct further research in this area.
Future Directions
There are several future directions for the research of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to explore the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the development of more stable and potent analogs of the compound could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-fluoroaniline with thiosemicarbazide to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride to form 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, the compound has been shown to have anti-inflammatory and anti-diabetic effects.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS/c16-10-2-1-3-11(18)12(10)13(22)19-15-21-20-14(23-15)8-4-6-9(17)7-5-8/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRPCIIHTUBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2619928.png)
![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)
![1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2619931.png)
![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)

![6-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2619937.png)


![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2619945.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2619947.png)